molecular formula C5H2Br2ClN B045329 2,3-Dibromo-5-chloropyridine CAS No. 137628-17-2

2,3-Dibromo-5-chloropyridine

Cat. No.: B045329
CAS No.: 137628-17-2
M. Wt: 271.34 g/mol
InChI Key: GDUFWKJMOOVEMX-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN . It is a white to light yellow crystalline solid that is soluble in methanol. This compound is of significant interest due to its applications in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-chloropyridine typically involves the bromination of 5-chloropyridine. One common method includes dissolving 3-bromo-5-chloropyridone in dimethylformamide and adding phosphorus tribromide oxide. The reaction mixture is heated to 80°C for 72 hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Organolithium Reagents: Used for substitution reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products:

Scientific Research Applications

2,3-Dibromo-5-chloropyridine is widely used in scientific research due to its versatility:

Mechanism of Action

Comparison with Similar Compounds

  • 2,5-Dibromo-3-chloropyridine
  • 2-Bromo-3-chloro-5-methylpyridine
  • 2-Bromo-3-chloro-4-methyl-5-nitropyridine

Comparison: 2,3-Dibromo-5-chloropyridine is unique due to the specific positioning of its halogen atoms, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in forming arylated pyridines through coupling reactions .

Properties

IUPAC Name

2,3-dibromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFWKJMOOVEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451411
Record name 2,3-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137628-17-2
Record name 2,3-Dibromo-5-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137628-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-chloropyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40451411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromo-5-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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